![molecular formula C17H25N3O4S B5553674 5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5553674.png)
5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one
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Description
Synthesis Analysis
The synthesis of similar compounds involves multistep reactions, starting with base compounds and incorporating various functional groups through reactions like nucleophilic aromatic substitution, amidation, and cyclization. For instance, pyrrolo[2,1-c][1,4]benzoxazepines derivatives, which share a similar structural motif, are synthesized using a nucleophilic aromatic fluoride displacement-cyclization method (Kapples & Effland, 1993).
Molecular Structure Analysis
The molecular structure of compounds like "5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one" is typically determined using techniques such as NMR, IR spectroscopy, and X-ray diffraction. These methods help in understanding the arrangement of atoms, the stereochemistry, and the electronic environment of the molecule. As an example, the structure of similar molecules has been confirmed using these techniques, revealing their intricate molecular frameworks and interaction capabilities (Nikonov, Sterkhova, & Lazareva, 2021).
Chemical Reactions and Properties
Compounds like this are involved in a variety of chemical reactions, demonstrating diverse chemical properties such as reactivity towards nucleophiles, electrophiles, and ability to participate in cyclo-addition reactions. These chemical behaviors are essential for their application in organic synthesis and drug design. For example, substituted pyrroles can be synthesized from related structures, indicating the versatility and reactivity of these compounds in chemical transformations (Kim, Park, Eom, Seo, & Lee, 2014).
Scientific Research Applications
Fluorescent Molecular Probes
Research on compounds with dimethylamino and sulfonyl groups has led to the development of new fluorescent solvatochromic dyes. These dyes demonstrate strong solvent-dependent fluorescence, correlated with solvent polarity. This property is due to an intramolecular charge transfer, making such compounds ideal for developing ultrasensitive fluorescent molecular probes to study biological events and processes (Diwu et al., 1997).
Antimicrobial Activity
Compounds containing aryl sulfonate moieties, synthesized via cyclo-condensation reactions, have been evaluated for their anti-inflammatory and antimicrobial activities. Certain derivatives have shown potent anti-inflammatory properties and effectiveness against microbial strains, indicating their potential as antimicrobial agents (Kendre et al., 2013).
Synthesis and Characterization
The synthesis and characterization of novel compounds with sulfonamido and alkylsulfanyl groups have been explored for their antimicrobial properties. Such studies are crucial for understanding the chemical properties of these compounds and their potential therapeutic applications (Elgemeie et al., 2017).
Antifungal Agents
Novel series of compounds have been synthesized and evaluated for their in vitro antifungal activity. Some compounds have demonstrated potency against Candida albicans, comparable to established antifungal agents. This research highlights the potential of these compounds in developing new antifungal therapies (Sangshetti et al., 2014).
Synthesis Techniques
Advances in synthesis techniques for related compounds include the exploration of one-pot reactions and novel synthetic pathways. These methodologies aim to enhance the efficiency and yield of compound synthesis, facilitating the exploration of their biological applications (Bagley et al., 2005).
properties
IUPAC Name |
5-[(3S,4R)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-5-6-12-10-20(11-15(12)18(2)3)25(22,23)13-7-8-16-14(9-13)19(4)17(21)24-16/h7-9,12,15H,5-6,10-11H2,1-4H3/t12-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUAKMVJFXGQRO-IUODEOHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N(C)C)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1N(C)C)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one |
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